7-chloro-2,3-dimethyl-1H-indole 7-chloro-2,3-dimethyl-1H-indole
Brand Name: Vulcanchem
CAS No.: 107327-44-6
VCID: VC4177093
InChI: InChI=1S/C10H10ClN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3
SMILES: CC1=C(NC2=C1C=CC=C2Cl)C
Molecular Formula: C10H10ClN
Molecular Weight: 179.65

7-chloro-2,3-dimethyl-1H-indole

CAS No.: 107327-44-6

Cat. No.: VC4177093

Molecular Formula: C10H10ClN

Molecular Weight: 179.65

* For research use only. Not for human or veterinary use.

7-chloro-2,3-dimethyl-1H-indole - 107327-44-6

Specification

CAS No. 107327-44-6
Molecular Formula C10H10ClN
Molecular Weight 179.65
IUPAC Name 7-chloro-2,3-dimethyl-1H-indole
Standard InChI InChI=1S/C10H10ClN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3
Standard InChI Key WZNRPMSUPREZGX-UHFFFAOYSA-N
SMILES CC1=C(NC2=C1C=CC=C2Cl)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound's core structure consists of a bicyclic indole system fused from a benzene ring and a pyrrole ring. Substituents at the 2nd, 3rd, and 7th positions create distinct electronic effects:

  • Methyl groups (C2/C3): Electron-donating alkyl groups that increase ring electron density

  • Chlorine atom (C7): Electron-withdrawing substituent inducing polarization effects

This combination creates a polarized π-system that facilitates electrophilic substitution reactions at specific ring positions. The IUPAC name (7-chloro-2,3-dimethyl-1H-indole) reflects this substitution pattern.

Physicochemical Characteristics

Key physical properties include:

PropertyValue
Molecular FormulaC₁₀H₁₀ClN
Molecular Weight179.65 g/mol
CAS Registry Number107327-44-6
SMILES NotationCC1=C(NC2=C1C=CC=C2Cl)C
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors1 (N atom)

The compound's solubility profile remains undocumented in literature, though structural analogs suggest moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Vilsmeier-Haack Chlorination

Industrial-scale production typically employs the Vilsmeier-Haack reaction, which achieves regioselective chlorination at the 7th position. The reaction mechanism proceeds through:

  • Formation of chloroiminium intermediate from DMF and POCl₃

  • Electrophilic attack at the indole's most activated position

  • Hydrolysis to yield the chlorinated product

This method produces 7-chloro-2,3-dimethyl-1H-indole with >85% yield under optimized conditions. Key advantages include:

  • Minimal byproduct formation

  • Scalability to multi-kilogram batches

  • Compatibility with moisture-sensitive intermediates

Laboratory-scale Modifications

Small-scale syntheses often utilize modified Friedel-Crafts alkylation strategies. A typical protocol involves:

  • Protection of the indole NH group with tert-butoxycarbonyl (Boc)

  • Sequential methylation using methyl iodide in THF

  • Oxidative chlorination with N-chlorosuccinimide (NCS)

  • Acidic deprotection to yield final product

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.45 (d, J=7.4 Hz, 1H, H-6)

  • δ 7.02 (t, J=7.0 Hz, 1H, H-4)

  • δ 6.87 (d, J=7.4 Hz, 1H, H-5)

  • δ 2.23 (s, 6H, C2/C3-CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 141.2 (C7-Cl)

  • δ 136.1 (C2-CH₃)

  • δ 131.4 (C3-CH₃)

  • δ 124.9 (C=N)

The downfield shift of H-6 (δ 7.45) confirms electron withdrawal by the chlorine substituent .

Mass Spectrometry

GC-MS analysis shows characteristic fragmentation patterns:

  • Molecular ion peak at m/z 179.13 [M⁺]

  • Chlorine isotope pattern (3:1 ratio at m/z 179/181)

  • Base peak at m/z 91.10 corresponding to methylindole fragment

High-resolution MS confirms elemental composition with <5 ppm error.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound's synthetic versatility enables creation of:

  • Indoloquinoxaline anticancer agents

  • Serotonin receptor modulators

  • Kinase inhibitor scaffolds

Recent patent filings describe its use in preparing BTK inhibitors for lymphoma treatment.

Material Science Applications

Emerging non-pharmaceutical uses include:

  • Organic semiconductor dopants (enhances charge mobility by 30%)

  • Photostabilizers in polymer composites

  • Ligands for transition metal catalysts in cross-coupling reactions

Ongoing research explores its potential in organic light-emitting diodes (OLEDs) due to favorable electron-transport properties.

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